REACTION_CXSMILES
|
[CH2:1]=[O:2].S(=O)(=O)(O)O.[C:8]1(C)[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[CH:9]=1>>[C:10]1([CH3:14])[C:11]([CH3:1])=[CH:12][CH:13]=[CH:8][CH:9]=1.[CH2:1]=[O:2] |f:3.4|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was started at 95° C.
|
Type
|
CUSTOM
|
Details
|
finally rose to 104° C
|
Type
|
CUSTOM
|
Details
|
After the end of the reaction
|
Type
|
CUSTOM
|
Details
|
the aqueous phase at the bottom (sulfuric acid phase) was separated
|
Type
|
DISTILLATION
|
Details
|
the resulting oil phase was steam-distilled at 100° C. at atmospheric pressure
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C)C.C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |